2-(1H-indol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Description
2-(1H-indol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H17N7O2 and its molecular weight is 387.403. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-indol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide represents a complex organic structure with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4O2, and it features an indole moiety linked to an acetamide group and a triazole-pyridine derivative. The unique combination of these functional groups is believed to contribute to its biological activities.
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole moieties often exhibit significant anticancer properties. These groups are known for their ability to interact with various enzymes and receptors involved in cell proliferation, apoptosis, and other critical cellular processes.
Key Mechanisms:
- Inhibition of Enzymes: The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival.
- Apoptosis Induction: It may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Anticancer Activity
-
Cytotoxicity Assays: In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). The half-maximal inhibitory concentration (IC50) values ranged from 0.37 μM to 2.58 μM across different cell lines .
Cell Line IC50 (μM) MCF-7 0.37 A549 0.98 DU145 1.28 - Mechanism-Based Studies: Recent investigations have highlighted the role of the oxadiazole moiety in enhancing the compound's bioactivity by facilitating interactions with key biological targets .
Comparative Studies
Comparative analysis with similar compounds has shown that those lacking the oxadiazole or triazole components exhibited significantly lower biological activity:
Compound Name | Biological Activity Level |
---|---|
2-(1H-indol-1-yl)-N-(phenylacetamide) | Low |
N-(2-phenylethyl)-2-(1H-indol-1-yl)acetamide | Moderate |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells: A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to control groups, indicating strong anticancer potential .
- In Vivo Models: Animal studies have suggested that administration of this compound resulted in reduced tumor growth rates compared to untreated controls, supporting its potential as a therapeutic agent .
Properties
IUPAC Name |
2-indol-1-yl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c1-13-22-20(29-25-13)15-7-9-27-17(10-15)23-24-18(27)11-21-19(28)12-26-8-6-14-4-2-3-5-16(14)26/h2-10H,11-12H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQRZWEIWNVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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